Valerosidate

Description

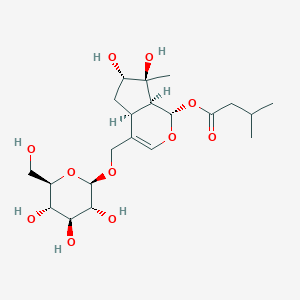

Structure

3D Structure

Properties

IUPAC Name |

[(1S,4aS,6S,7S,7aS)-6,7-dihydroxy-7-methyl-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O11/c1-9(2)4-14(24)32-19-15-11(5-13(23)21(15,3)28)10(7-29-19)8-30-20-18(27)17(26)16(25)12(6-22)31-20/h7,9,11-13,15-20,22-23,25-28H,4-6,8H2,1-3H3/t11-,12-,13+,15-,16-,17+,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANCLZFYVLANQS-RHMPUOGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C2C(CC(C2(C)O)O)C(=CO1)COC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1[C@H]2[C@H](C[C@@H]([C@@]2(C)O)O)C(=CO1)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Valerosidate: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valerosidate is an iridoid monoterpene belonging to the valepotriate group of compounds, which are characteristic secondary metabolites found in various plant species of the Valerianaceae family. These compounds are of significant interest to the scientific community due to their potential biological activities. This technical guide provides an in-depth overview of the natural sources, distribution within the plant, and the biosynthetic pathway of valerosidate. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of Valerosidate

Valerosidate and related valepotriates are primarily found in plants belonging to the genus Valeriana. While Valeriana officinalis L. (common valerian) is the most well-known and studied species, other species also serve as significant natural sources.

Distribution Across Valeriana Species:

-

Valeriana officinalis L.: Widely recognized as a source of valepotriates, including valerosidate, this species is native to Europe and parts of Asia.[1] The concentration of these compounds can, however, be variable.

-

Valeriana jatamansi Jones (Indian Valerian): This species is a significant source of valepotriates and is used in traditional medicine.[2]

-

Valeriana kilimandascharica: Studies have shown the presence of valepotriates in the leaves, flowers, stems, and rhizomes of this species.[3]

-

South American Valeriana Species: Several species native to South Brazil, such as Valeriana glechomifolia, V. eupatoria, and V. eichleriana, have been found to contain valepotriates in all plant parts, including leaves, flowers, stems, and roots.[4]

Distribution within Plant Organs:

Contrary to the common assumption that secondary metabolites in Valeriana are concentrated solely in the roots and rhizomes, research has shown that valepotriates, including by extension valerosidate, are distributed throughout the plant. In some species, the aerial parts can contain significant quantities of these compounds.

| Plant Species | Plant Part | Compound(s) Quantified | Concentration (% of dry weight) | Reference |

| Valeriana kilimandascharica | Leaves | Isovaltrate/Valtrate | up to 5.89% | [3] |

| Flowers | Isovaltrate/Valtrate | up to 3.84% | [3] | |

| Stems | Isovaltrate/Valtrate | up to 3.17% | [3] | |

| Rhizomes | Isovaltrate/Valtrate | up to 5.15% | [3] | |

| Valeriana spp. (general) | - | Didrovaltrate and valepotriate derivatives | 0.5%–9.0% | [2] |

Note: The table summarizes the available quantitative data for valepotriates. Specific quantitative data for valerosidate is limited in the reviewed literature.

Biosynthesis of Valerosidate

The biosynthesis of valerosidate follows the general pathway for iridoid monoterpenes, originating from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which provide the basic building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The key steps in the formation of the iridoid skeleton and its subsequent modification to valerosidate are outlined below.

Formation of the Iridoid Skeleton

The biosynthesis of the core iridoid structure begins with the C10 monoterpene precursor, geraniol. A series of enzymatic reactions transforms geraniol into the characteristic bicyclic iridoid scaffold.

Caption: Early steps in the iridoid biosynthetic pathway.

The key enzymes involved in this initial phase are:

-

Geraniol Synthase (GES): This enzyme catalyzes the conversion of geranyl diphosphate (GPP) to geraniol. A geraniol synthase from Valeriana officinalis has been isolated and characterized.[5][6]

-

Geraniol-8-hydroxylase (G8H): A cytochrome P450 monooxygenase that hydroxylates geraniol at the C8 position to form 8-hydroxygeraniol.[7][8]

-

8-Hydroxygeraniol Oxidase (HGO): This enzyme further oxidizes 8-hydroxygeraniol to 8-oxogeranial.[7]

-

Iridoid Synthase (ISY): This crucial enzyme catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid skeleton, iridodial.[9][10]

-

UDP-Glycosyltransferase (UGT): The iridoid aglycone is then typically glycosylated, often with glucose, by a UGT to form a stable iridoid glycoside.[11][12]

Formation of Valerosidate

The final steps in the biosynthesis of valerosidate involve the esterification of the iridoid glycoside with valeric acid derivatives. While the specific enzymes for these final acylation steps in Valeriana have not been fully elucidated, it is hypothesized that they are catalyzed by acyltransferases, which are responsible for attaching acyl groups to secondary metabolites.

Caption: Proposed final step in valerosidate biosynthesis.

Experimental Protocols

The following section outlines a general methodology for the extraction, isolation, and quantification of valerosidate and related valepotriates from plant material, based on protocols described in the literature.

Extraction and Isolation

A typical workflow for the extraction and isolation of valepotriates from Valeriana species is depicted below.

Caption: General workflow for valepotriate extraction and isolation.

Detailed Methodologies:

-

Plant Material Preparation: Plant material (roots, rhizomes, leaves, etc.) is air-dried or freeze-dried and then ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is typically extracted with a polar solvent such as ethanol or methanol at room temperature for an extended period (e.g., 24-48 hours), often with repeated extractions to ensure maximum yield.

-

Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned against a less polar solvent, such as ethyl acetate. Valepotriates, being moderately polar, will preferentially partition into the ethyl acetate layer. This step helps to remove highly polar and non-polar impurities.

-

Chromatographic Separation: The enriched ethyl acetate fraction is subjected to column chromatography for further separation.

-

Adsorption Chromatography: Silica gel is commonly used as the stationary phase with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) to elute compounds based on their polarity.

-

Size-Exclusion Chromatography: Sephadex LH-20 can be used to separate compounds based on their molecular size.

-

-

Fraction Monitoring: The fractions collected from the column are monitored by Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.

-

Final Purification: Fractions containing valerosidate are pooled and further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or crystallization to obtain the pure compound.

Quantification

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of valerosidate and other valepotriates.

Typical HPLC Parameters:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is often employed using a mixture of an aqueous acidic solution (e.g., water with phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: A UV detector is commonly used, with detection wavelengths typically set around 208 nm and 254 nm for valepotriates.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a pure standard of valerosidate.

Conclusion

Valerosidate is a noteworthy iridoid found in various Valeriana species, with its distribution extending to both underground and aerial parts of the plants. The biosynthetic pathway leading to its formation is a complex process involving a series of enzymatic reactions that are becoming increasingly understood. The methodologies for its extraction, isolation, and quantification are well-established, providing a solid foundation for further research into its pharmacological properties and potential therapeutic applications. This guide consolidates the current knowledge on valerosidate, offering a valuable technical resource for the scientific community.

References

- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 2. Chemical Components and Cardiovascular Activities of Valeriana spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPCL Separation and quantitative determination of valepotriates from Valeriana kilimandascharica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative determination of valepotriates from Valeriana native to South Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of two geraniol synthases from Valeriana officinalis and Lippia dulcis: similar activity but difference in subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.wur.nl [research.wur.nl]

- 7. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Iridoid - Wikipedia [en.wikipedia.org]

- 10. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iridoid-specific Glucosyltransferase from Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Valerosidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valerosidate, a naturally occurring iridoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties, notably its anti-cancer activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Valerosidate, including its physicochemical properties, detailed spectroscopic data, and the experimental methodologies for its isolation and structural elucidation. Furthermore, this document explores the compound's known biological activities and the associated signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

Valerosidate is classified as an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton.[1][2] It is naturally found in plant species such as Valeriana jatamansi and Patrinia gibbosa.[2]

The chemical structure of Valerosidate is defined by its core iridoid aglycone esterified with a valeric acid derivative and glycosidically linked to a glucose molecule. The systematic IUPAC name for Valerosidate is [(1S,4aS,6S,7S,7aS)-6,7-dihydroxy-7-methyl-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl] 3-methylbutanoate, which explicitly details its complex stereochemistry.[2]

Physicochemical Data

A summary of the key physicochemical properties of Valerosidate is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₄O₁₁ | PubChem[2] |

| Molecular Weight | 462.49 g/mol | TargetMol[1] |

| Boiling Point | 638.4 ± 55.0 °C | 试剂仪器网[3] |

| Density | 1.4 ± 0.1 g/cm³ | 试剂仪器网[3] |

| Flash Point | 216.1 ± 25.0 °C | 试剂仪器网[3] |

Stereochemistry

The stereochemistry of Valerosidate is a critical aspect of its chemical identity and biological activity. The IUPAC name specifies the absolute configuration at each of the numerous chiral centers within the molecule.

Key Stereocenters:

-

Iridoid Core: The cis-fused cyclopentane and pyran rings of the iridoid backbone possess multiple stereocenters, designated as (1S, 4aS, 6S, 7S, 7aS).

-

Glucose Moiety: The glucose unit attached via a glycosidic bond has its own set of stereocenters, specified as (2R, 3R, 4S, 5S, 6R), consistent with a β-D-glucopyranosyl configuration.

The precise spatial arrangement of these hydroxyl and methyl groups, as well as the isovaleroxy and glucose substituents, is crucial for its interaction with biological targets. The absolute configuration is typically determined through a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) with Nuclear Overhauser Effect (NOE) studies, and potentially confirmed by X-ray crystallography of a suitable crystalline derivative.

Spectroscopic Data for Structural Elucidation

The structural elucidation of Valerosidate relies on a combination of modern spectroscopic techniques. While a complete, assigned dataset is not publicly available, this section outlines the expected spectroscopic features based on its known structure.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules like Valerosidate.

Expected ¹H NMR Spectral Features:

-

Anomeric Proton: A characteristic doublet in the region of δ 4.5-5.5 ppm, corresponding to the anomeric proton (H-1') of the glucose moiety. The coupling constant (typically around 7-8 Hz) would confirm the β-configuration of the glycosidic linkage.

-

Iridoid Protons: A series of complex multiplets in the upfield region (δ 1.5-4.0 ppm) corresponding to the protons of the cyclopentanopyran ring system.

-

Olefinic Proton: A signal in the downfield region (δ 5.0-6.0 ppm) for the vinylic proton on the pyran ring.

-

Isovaleryl Protons: Characteristic signals for the isobutyl group of the ester, including a doublet for the two methyl groups and a multiplet for the methine proton.

-

Hydroxyl Protons: Broad singlets for the hydroxyl groups, which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm) corresponding to the ester carbonyl carbon.

-

Anomeric Carbon: A signal around δ 100 ppm for the anomeric carbon (C-1') of the glucose unit.

-

Olefinic Carbons: Signals in the region of δ 100-150 ppm for the double bond carbons in the pyran ring.

-

Iridoid and Glucose Carbons: A cluster of signals in the region of δ 60-90 ppm corresponding to the oxygenated carbons of the iridoid core and the glucose moiety.

-

Isovaleryl Carbons: Upfield signals corresponding to the carbons of the isovaleroxy group.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of Valerosidate. High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₂₁H₃₄O₁₁. Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide valuable structural information, such as the loss of the glucose moiety (162 Da) and the isovaleroxy group.

Experimental Protocols

Isolation of Valerosidate

While a specific protocol solely for Valerosidate is not detailed in the available literature, a general procedure for the isolation of iridoid glycosides from Valeriana species can be adapted.

General Experimental Workflow for Isolation:

References

Valerosidate: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Physical, Chemical, and Potential Biological Properties of a Promising Iridoid Glycoside

Abstract

Valerosidate, an iridoid glycoside naturally occurring in plant species such as Valeriana jatamansi and Patrinia gibbosa, represents a compound of significant interest to the scientific community.[1] Iridoids as a class are recognized for their diverse biological activities, positioning Valerosidate as a candidate for further investigation in drug discovery and development. This technical guide furnishes a detailed overview of the current knowledge regarding Valerosidate's physical and chemical characteristics, outlines generalized experimental procedures for its isolation and analysis, and explores its putative biological activities and interactions with cellular signaling pathways.

Physicochemical Properties

A summary of the known physical and chemical properties of Valerosidate is presented below. It is pertinent to note that while several properties have been determined or computationally estimated, comprehensive experimental data for characteristics such as melting and boiling points remain to be fully documented in publicly accessible literature.

Table 1: Physical and Chemical Properties of Valerosidate

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₃₄O₁₁ | [1][2] |

| Molecular Weight | 462.49 g/mol | [1][2] |

| CAS Number | 29505-31-5 | [2] |

| Appearance | Reported as a powder | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. | [2] |

| Calculated Boiling Point | 638.4 ± 55.0 °C at 760 mmHg | [3] |

| Calculated Density | 1.4 ± 0.1 g/cm³ | [3] |

| Calculated Flash Point | 216.1 ± 25.0 °C | [3] |

| Storage Conditions | As a powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year. | [2] |

Spectral Data for Structural Elucidation

Table 2: Spectroscopic Methods for the Characterization of Valerosidate

| Spectroscopic Technique | Information Yielded |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Provides detailed information regarding the chemical environment of hydrogen atoms, including their chemical shifts, spin-spin coupling interactions, and signal multiplicities, which are crucial for delineating the proton framework of the molecule. |

| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Determines the number of chemically non-equivalent carbon atoms and their respective chemical environments, enabling the identification of different carbon types such as carbonyls, olefins, and saturated carbons. |

| Mass Spectrometry (MS) | Accurately determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Analysis of the fragmentation patterns can provide valuable insights into the molecular structure. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) moieties, by detecting their characteristic vibrational frequencies. |

Experimental Protocols

While a standardized, detailed protocol for the extraction and purification of Valerosidate is not widely published, a generalizable workflow can be inferred from established methodologies for the isolation of iridoids from plant sources, particularly from the Valeriana genus.

3.1. General Isolation and Purification Workflow

The process commences with the extraction of the compound from the raw plant material, typically the roots and rhizomes of Valeriana jatamansi, followed by a series of chromatographic steps to achieve purification.

3.2. Methods for Structural Characterization

Following successful isolation, the definitive structure of Valerosidate is ascertained through a combination of modern spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR analyses are indispensable for the complete assignment of all proton and carbon resonances and the elucidation of the molecule's connectivity and stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass, confirming the molecular formula. Tandem mass spectrometry (MS/MS) experiments can be employed to study fragmentation patterns, offering additional structural verification.

-

Infrared (IR) Spectroscopy: This technique is used to confirm the presence of key functional groups predicted by the NMR and MS data.

Biological Activity and Putative Signaling Pathways

The biological activities of Valerosidate are an emerging area of research. Preliminary findings, combined with the known pharmacological profiles of structurally related iridoids, suggest several avenues for its potential therapeutic application.

4.1. Potential Anti-Cancer Activity

Emerging evidence suggests that Valerosidate may exert anti-proliferative effects on cancer cells. It has been reported that Valerosidate can upregulate the expression of the tumor suppressor proteins p53 and PTEN in the HCT116 human colon cancer cell line.[4] The enhancement of p53 and PTEN activity is a well-established mechanism for inducing cell cycle arrest and apoptosis in cancerous cells.

4.2. Potential Anti-inflammatory and Neuroprotective Effects

Although direct and extensive studies on Valerosidate are limited, the broader class of iridoids and other phytochemicals from Valeriana species are known to possess anti-inflammatory and neuroprotective properties. These effects are often attributed to the modulation of critical intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

-

MAPK Signaling Pathway: This pathway is integral to a wide array of cellular processes, including inflammation, stress responses, and cell survival.

-

NF-κB Signaling Pathway: As a pivotal regulator of the immune and inflammatory responses, the inhibition of this pathway can attenuate the expression of numerous pro-inflammatory genes.

Conclusion

Valerosidate stands as a natural product with considerable potential for further scientific exploration and therapeutic development. While foundational knowledge of its physicochemical properties has been established, a complete and experimentally validated profile is yet to be compiled. Future research should prioritize the acquisition of detailed spectroscopic data and the precise determination of its physical constants. Furthermore, rigorous investigation into its biological activities and the underlying molecular mechanisms is warranted to fully comprehend its potential role in modulating pathways central to cancer, inflammation, and neurodegenerative processes. This document aims to provide a solid starting point for researchers embarking on the study of this intriguing iridoid glycoside.

References

Preliminary Mechanistic Studies of Valerosidate: A Technical Guide for Researchers

Disclaimer: As of late 2025, specific preliminary studies on the mechanism of action of Valerosidate are not extensively available in the public domain. This guide, therefore, presents a hypothetical framework for researchers, scientists, and drug development professionals to conduct such preliminary studies, drawing upon established methodologies for investigating the anti-inflammatory properties of natural compounds like flavonoids.

This technical guide outlines a structured approach to elucidating the potential mechanism of action of Valerosidate, focusing on its anti-inflammatory effects. The methodologies, data presentation, and pathway analyses are based on common practices in pharmacological research.

Hypothetical Quantitative Data Summary

The following tables represent plausible quantitative data that could be generated from preliminary in vitro studies on Valerosidate. These tables are designed for easy comparison of Valerosidate's activity with a known anti-inflammatory agent.

Table 1: Effect of Valerosidate on Pro-inflammatory Enzyme Activity

| Compound | Target Enzyme | IC50 (µM) |

| Valerosidate | Cyclooxygenase-2 (COX-2) | 15.2 ± 2.1 |

| Inducible Nitric Oxide Synthase (iNOS) | 22.5 ± 3.4 | |

| Celecoxib (Control) | Cyclooxygenase-2 (COX-2) | 0.8 ± 0.1 |

| L-NIL (Control) | Inducible Nitric Oxide Synthase (iNOS) | 3.5 ± 0.5 |

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| Valerosidate | 1 | 12.3 ± 1.5 | 10.1 ± 1.2 |

| 5 | 35.8 ± 4.2 | 28.9 ± 3.1 | |

| 10 | 68.2 ± 5.9 | 55.4 ± 4.8 | |

| 25 | 85.1 ± 7.3 | 79.6 ± 6.7 | |

| Dexamethasone (Control) | 1 | 92.5 ± 6.8 | 90.3 ± 7.1 |

Table 3: Effect of Valerosidate on Pro-inflammatory Gene Expression in LPS-stimulated RAW 264.7 Macrophages (Fold Change vs. LPS Control)

| Gene | Valerosidate (10 µM) | Dexamethasone (1 µM) |

| Nos2 (iNOS) | 0.35 ± 0.04 | 0.12 ± 0.02 |

| Ptgs2 (COX-2) | 0.41 ± 0.05 | 0.18 ± 0.03 |

| Tnf | 0.28 ± 0.03 | 0.09 ± 0.01 |

| Il6 | 0.33 ± 0.04 | 0.11 ± 0.02 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the anti-inflammatory mechanism of action of Valerosidate.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of Valerosidate (or vehicle control) for 1 hour, followed by stimulation with 1 µg/mL Lipopolysaccharide (LPS) for the indicated times.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic concentrations of Valerosidate.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Valerosidate (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Nitric Oxide (NO) Production Assay (Griess Test)

-

Objective: To measure the effect of Valerosidate on NO production.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and treat as described in section 1.

-

After 24 hours of LPS stimulation, collect 100 µL of the cell culture supernatant.

-

Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite standard curve to determine the nitrite concentration.

-

Cytokine Quantification (ELISA)

-

Objective: To quantify the protein levels of pro-inflammatory cytokines (TNF-α, IL-6).

-

Protocol:

-

Culture and treat RAW 264.7 cells as described in section 1.

-

Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Gene Expression Analysis (RT-qPCR)

-

Objective: To determine the effect of Valerosidate on the mRNA expression of pro-inflammatory genes.

-

Protocol:

-

Culture and treat RAW 264.7 cells as described in section 1 for 6 hours.

-

Isolate total RNA using a suitable RNA extraction kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using gene-specific primers for Nos2, Ptgs2, Tnf, Il6, and a housekeeping gene (e.g., Actb).

-

Analyze the relative gene expression using the 2^-ΔΔCt method.

-

Western Blot Analysis of Signaling Pathways

-

Objective: To investigate the effect of Valerosidate on key inflammatory signaling pathways (e.g., NF-κB, MAPK).

-

Protocol:

-

Culture and treat RAW 264.7 cells as described in section 1 for shorter time points (e.g., 15, 30, 60 minutes).

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the potential signaling pathways modulated by Valerosidate and a typical experimental workflow for its investigation.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Valerosidate.

Caption: Experimental workflow for investigating Valerosidate's mechanism of action.

In Silico Prediction of Valerosidate Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valerosidate, an iridoid glycoside found in plant species such as Valeriana jatamansi and Patrinia gibbosa, represents a promising natural product for drug discovery.[1][2] Iridoids as a class are known for a wide spectrum of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and antitumor effects.[3] This technical guide outlines a comprehensive in silico workflow to predict and characterize the bioactivity of Valerosidate. The methodologies described herein provide a systematic approach for researchers to explore its therapeutic potential, encompassing ligand preparation, multi-faceted computational analyses, and strategies for experimental validation. This document serves as a roadmap for the virtual screening and hypothesis-driven investigation of Valerosidate's mechanism of action.

Introduction to Valerosidate and In Silico Bioactivity Prediction

Valerosidate is a terpene glycoside with the chemical formula C21H34O11.[1] While direct and extensive experimental data on Valerosidate's bioactivity is limited, the known pharmacological properties of related iridoid glycosides suggest its potential in several therapeutic areas. In silico drug discovery methods offer a time- and cost-effective strategy to predict the absorption, distribution, metabolism, and excretion (ADME) properties, identify potential protein targets, and elucidate the likely mechanisms of action of natural products like Valerosidate before embarking on extensive laboratory-based experiments.[4][5]

This guide details a systematic in silico approach, structured into the following key stages:

-

Ligand and Target Preparation: Sourcing the chemical structure of Valerosidate and identifying potential protein targets based on the known bioactivities of similar compounds.

-

Pharmacokinetic and Toxicity Prediction: Assessing the drug-likeness of Valerosidate through the analysis of its ADME-Tox properties.

-

Molecular Docking: Simulating the interaction of Valerosidate with the binding sites of selected protein targets to predict binding affinity and mode of interaction.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models based on the structural features of a series of related compounds to estimate the bioactivity of Valerosidate.

-

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features in Valerosidate that are responsible for its biological activity.

-

Experimental Validation: Outlining key in vitro assays to confirm the in silico predictions.

In Silico Prediction Workflow

The following diagram illustrates the comprehensive workflow for the in silico prediction of Valerosidate's bioactivity.

References

Unveiling Valerosidate: A Technical Guide to its Discovery and Scientific Journey

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valerosidate, an iridoid glycoside, represents a significant phytochemical constituent of various plant species, most notably within the Valeriana genus. Its discovery and subsequent research have contributed to the broader understanding of the chemical diversity and therapeutic potential of natural products. This technical guide provides an in-depth exploration of the historical research surrounding Valerosidate, from its initial discovery to its structural elucidation and preliminary biological investigations. The content herein is curated to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of associated molecular pathways and workflows.

Discovery and Historical Context

The first documented isolation of Valerosidate is credited to Popov, Handjieva, and Marekov in 1972. Their pioneering work with Valeriana officinalis L. led to the identification of this novel iridoid. The initial investigation laid the groundwork for future studies into the chemical composition of Valeriana species and the characterization of their bioactive compounds.

Physicochemical Properties

Valerosidate is a complex molecule with the chemical formula C₂₁H₃₄O₁₁. Its structural intricacy and physicochemical properties have been determined through various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₄O₁₁ | PubChem |

| Molecular Weight | 462.5 g/mol | PubChem |

| IUPAC Name | [(1S,4aS,6S,7S,7aS)-6,7-dihydroxy-7-methyl-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl] 3-methylbutanoate | PubChem |

Experimental Protocols

The isolation and structural elucidation of Valerosidate have involved a series of meticulous experimental procedures. The following sections detail the generalized methodologies employed in the extraction, purification, and characterization of this iridoid glycoside, based on common practices for natural product chemistry.

Extraction from Plant Material

The initial step in obtaining Valerosidate involves its extraction from the plant matrix, typically the roots and rhizomes of Valeriana officinalis.

General Protocol:

-

Plant Material Preparation: Dried and powdered roots of Valeriana officinalis are used as the starting material.

-

Solvent Extraction: The powdered material is subjected to exhaustive extraction with methanol or a hydroethanolic solution (e.g., 70% ethanol). This is often performed at room temperature with continuous stirring or through maceration over an extended period.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

The crude extract, a complex mixture of various phytochemicals, undergoes further purification to isolate Valerosidate.

General Protocol:

-

Solvent Partitioning: The crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This fractionation helps to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing Valerosidate (often the more polar fractions like ethyl acetate or n-butanol) is subjected to column chromatography. Silica gel or Sephadex are commonly used as the stationary phase, with a gradient of solvents (e.g., chloroform-methanol mixtures) as the mobile phase.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions from column chromatography showing the presence of the target compound are further purified using pTLC to obtain the isolated Valerosidate.

Structure Elucidation

The definitive structure of Valerosidate was established using a combination of spectroscopic techniques.

Key Spectroscopic Methods:

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Determines the number and types of protons and their neighboring environments.

-

¹³C NMR: Identifies the number and types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HMQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete structural assignment.

-

Biological Activity and Potential Signaling Pathways

Preliminary research has suggested that Valerosidate possesses anti-inflammatory properties. While the precise molecular mechanisms are still under investigation, it is hypothesized that Valerosidate may modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothetical Anti-Inflammatory Mechanism via NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is postulated that Valerosidate may interfere with this cascade, potentially by inhibiting the degradation of IκB, thereby preventing NF-κB activation.

Future Directions

The discovery and initial characterization of Valerosidate have opened avenues for further research. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this iridoid. Comprehensive preclinical investigations are warranted to fully understand its pharmacological profile and therapeutic potential, particularly in the context of inflammatory diseases. Furthermore, the development of efficient and scalable methods for its synthesis or isolation will be crucial for advancing its clinical development.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of the available scientific literature. The biological activities and mechanisms described are in some cases hypothetical and require further experimental validation.

Biological Activity Screening of Valerosidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valerosidate, an iridoid glycoside found in medicinal plants such as Valeriana jatamansi and Patrinia villosa, has garnered interest for its potential therapeutic properties. As a member of the iridoid class of compounds, which are known for a wide spectrum of biological activities, Valerosidate is a promising candidate for drug discovery and development. This technical guide provides a comprehensive overview of the biological activity screening of Valerosidate, with a focus on its neuroprotective, anti-inflammatory, antioxidant, and anticancer potential. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and development efforts.

Data Presentation: Quantitative Bioactivity of Valerosidate

Quantitative data on the biological activities of Valerosidate are emergent, with neuroprotective effects being the most characterized to date. The following table summarizes the available quantitative data for the neuroprotective activity of Valerosidate. It is important to note that comprehensive screening data, particularly IC50 values for antioxidant and anti-inflammatory assays, are not yet widely published for this specific compound.

| Biological Activity | Assay Description | Cell Line | Test Compound Concentration (µM) | Result (% Cell Viability) | Reference |

| Neuroprotection | MPP+-induced neurotoxicity | SH-SY5Y (human neuroblastoma) | 3 | 75.3 ± 3.2 | [1] |

| 10 | 85.1 ± 4.1 | [1] | |||

| 30 | 92.6 ± 3.8 | [1] |

Note: In the referenced study, MPP+ (1-methyl-4-phenylpyridinium) was used to induce neuronal cell death, and the data represents the protective effect of Valerosidate at different concentrations.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biological activity screening results. The following sections provide protocols for key experiments relevant to assessing the therapeutic potential of Valerosidate.

Neuroprotective Activity Assay: MPP+-Induced Neurotoxicity in SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from a specific neurotoxin.

a. Cell Culture and Seeding:

-

Culture human dopaminergic neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

b. Compound Treatment and Toxin Induction:

-

Prepare stock solutions of Valerosidate in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 3, 10, 30 µM) in the cell culture medium.

-

Pre-treat the cells with the different concentrations of Valerosidate for 2 hours.

-

Following pre-treatment, introduce the neurotoxin MPP+ at a final concentration known to induce significant cell death (e.g., 500 µM).

-

Incubate the cells for an additional 24 hours.

c. Cell Viability Assessment (MTT Assay):

-

After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Antioxidant Activity Assays

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of Valerosidate (e.g., 1-100 µg/mL) to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of radical scavenging activity.

b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 10 µL of Valerosidate at various concentrations to 1 mL of the diluted ABTS•+ solution.

-

After 6 minutes, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition.

c. Ferric Reducing Antioxidant Power (FRAP) Assay:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Add 10 µL of Valerosidate at various concentrations to 300 µL of the FRAP reagent.

-

Incubate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

Create a standard curve using a known concentration of FeSO4·7H2O.

Anti-inflammatory Activity Assays

a. Cyclooxygenase (COX) Inhibition Assay:

-

Use a commercial COX inhibitor screening kit (e.g., fluorometric or colorimetric).

-

Reconstitute the COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

In a 96-well plate, add the assay buffer, a fluorescent probe, and the COX enzyme.

-

Add various concentrations of Valerosidate or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the fluorescence or absorbance over time to determine the rate of reaction.

-

Calculate the percentage of inhibition relative to the vehicle control.

b. 5-Lipoxygenase (5-LOX) Inhibition Assay:

-

Prepare a reaction mixture containing 0.1 M phosphate buffer (pH 8.0) and the 5-LOX enzyme.

-

Add various concentrations of Valerosidate and incubate for 10 minutes at 25°C.

-

Initiate the reaction by adding the substrate, linoleic acid.

-

Measure the change in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Calculate the percentage of inhibition.

Anticancer Activity Assay: MTT Assay

-

Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of Valerosidate for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the cell viability and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the potential mechanisms of action of Valerosidate and standardized experimental workflows.

Figure 1: General workflow for in vitro screening of Valerosidate.

Figure 2: Putative inhibition of the NF-κB signaling pathway by Valerosidate.

Figure 3: Putative modulation of MAPK signaling pathways by Valerosidate.

Conclusion

Valerosidate, an iridoid glycoside, demonstrates notable biological activities, with its neuroprotective effects being the most quantitatively substantiated to date. The provided data indicates a dose-dependent protective effect against MPP+-induced neurotoxicity in SH-SY5Y cells. While its antioxidant, anti-inflammatory, and anticancer activities are suggested by the known properties of related iridoid glycosides, further direct quantitative screening of Valerosidate is necessary to determine its potency in these areas.

The detailed experimental protocols and workflow diagrams in this guide offer a framework for continued investigation into Valerosidate's therapeutic potential. The visualized signaling pathways, based on the mechanisms of similar compounds, suggest that Valerosidate may exert its effects through the modulation of key inflammatory and stress-response pathways, such as NF-κB and MAPK. Future research should focus on generating robust quantitative data (e.g., IC50 values) for a wider range of biological activities and validating the proposed mechanisms of action to fully elucidate the promise of Valerosidate as a lead compound for drug development.

References

Valerosidate: A Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valerosidate, an iridoid glycoside primarily isolated from plants of the Valeriana and Patrinia genera, has emerged as a compound of interest in preclinical research.[1][2] This technical guide provides a comprehensive overview of the current understanding of valerosidate's potential therapeutic targets, focusing on its anti-cancer, anti-inflammatory, and antioxidant activities. The information presented herein is intended to support further research and drug development efforts centered on this natural product.

Anti-Cancer Activity: Targeting Colon Cancer

The most robust evidence for the therapeutic potential of valerosidate lies in its effects against human colon cancer cells. In vitro studies have demonstrated its ability to inhibit cell viability and migration, pointing towards a mechanism involving the upregulation of key tumor suppressor proteins.[1][3]

Inhibition of Cancer Cell Viability

Valerosidate has been shown to reduce the viability of the HCT116 human colon cancer cell line. This cytotoxic effect is dose-dependent and displays a degree of selectivity for cancer cells over non-cancerous cell lines.[2]

Anti-Migratory Effects

A critical aspect of cancer progression is metastasis, which involves cell migration. Valerosidate has demonstrated significant anti-migratory effects on HCT116 cells in vitro.[1][2]

Upregulation of p53 and PTEN Tumor Suppressors

The mechanism underlying valerosidate's anti-cancer effects appears to be linked to the modulation of crucial tumor suppressor pathways. Treatment of HCT116 cells with valerosidate leads to a significant increase in the protein expression of both p53 and PTEN.[1][3] These proteins are pivotal in regulating cell cycle arrest, apoptosis, and inhibiting cancer cell growth and survival.

Data Presentation: Anti-Cancer Effects of Valerosidate

| Parameter | Cell Line | Method | Concentration | Result | Reference |

| IC₅₀ | HCT116 | MTT Assay | 22.2 ± 1.1 µM | Inhibition of cell viability | [1][2][3][4] |

| Migration Inhibition | HCT116 | Transwell Assay | 10.81 µM | 74.6% inhibition | [1][2][3][4] |

| p53 Expression | HCT116 | Western Blot | 21.6 µM | 26.1% increase in protein expression | [1][3] |

| PTEN Expression | HCT116 | Western Blot | 21.6 µM | 34.6% increase in protein expression | [1][3] |

Signaling Pathway: p53 and PTEN Upregulation

The upregulation of p53 and PTEN by valerosidate suggests a potential signaling cascade that leads to the observed anti-cancer effects.

Valerosidate's proposed anti-cancer mechanism of action.

Potential Anti-Inflammatory and Antioxidant Targets

While direct experimental evidence for valerosidate's anti-inflammatory and antioxidant mechanisms is still emerging, studies on structurally related iridoid glycosides from Valeriana species provide insights into potential therapeutic targets.

Putative Anti-Inflammatory Pathways

Chronic inflammation is a key driver of many diseases. While not yet directly demonstrated for valerosidate, related compounds have been shown to inhibit inflammatory mediators.

-

Nitric Oxide (NO) Inhibition : Isovaltrate isovaleroyloxyhydrin, a compound related to valerosidate, significantly inhibits the production of nitric oxide (NO), a key inflammatory mediator. This suggests that valerosidate may also target pathways involved in NO synthesis.

-

NF-κB and MAPK Signaling : The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades are central to the inflammatory response. Flavonoids and other natural compounds often exert their anti-inflammatory effects by modulating these pathways. Although not yet confirmed for valerosidate, these represent plausible targets for future investigation.

Hypothesized anti-inflammatory pathways for valerosidate.

Potential Antioxidant Mechanisms

Oxidative stress is implicated in a wide range of pathologies. The iridoid valepotriate structure of valerosidate suggests inherent antioxidant potential.

-

GABAergic System Interaction : One proposed mechanism for the antioxidant activity of related compounds involves the GABAergic system. It is hypothesized that interaction with GABAergic signaling pathways may lead to a reduction in reactive oxygen species (ROS).

Proposed antioxidant mechanism via GABAergic signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of valerosidate's anti-cancer activity.

Cell Viability Assay (MTT Assay)

-

Objective : To determine the cytotoxic effect of valerosidate on HCT116 colon cancer cells.

-

Procedure :

-

Seed HCT116 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of valerosidate (e.g., 0-100 µM) for 48 hours. A vehicle control (e.g., DMSO) should be included.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

-

Transwell Migration Assay

-

Objective : To assess the effect of valerosidate on the migratory capacity of HCT116 cells.

-

Procedure :

-

Pre-coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel (for invasion assay) or leave uncoated (for migration assay).

-

Seed HCT116 cells (5 x 10⁴ cells/well) in the upper chamber in serum-free medium containing valerosidate at the desired concentration (e.g., 10.81 µM).

-

Add medium containing 10% fetal bovine serum to the lower chamber as a chemoattractant.

-

Incubate for 24-48 hours.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

Calculate the percentage of migration inhibition relative to the control.

-

Western Blot Analysis for p53 and PTEN

-

Objective : To quantify the protein expression of p53 and PTEN in HCT116 cells following treatment with valerosidate.

-

Procedure :

-

Treat HCT116 cells with valerosidate (e.g., 21.6 µM) for 48 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p53, PTEN, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Experimental Workflow

Workflow for in vitro anti-cancer evaluation of valerosidate.

Future Directions and Conclusion

The existing data strongly support the potential of valerosidate as a lead compound for the development of anti-cancer therapeutics, particularly for colorectal cancer. The clear mechanism involving the upregulation of p53 and PTEN provides a solid foundation for further investigation and optimization.

Future research should focus on:

-

In vivo efficacy studies : To validate the anti-cancer effects of valerosidate in animal models of colon cancer.

-

Direct evidence for anti-inflammatory and antioxidant mechanisms : To confirm the hypothesized modulation of NF-κB, MAPK, and GABAergic signaling pathways.

-

Pharmacokinetic and toxicological profiling : To assess the drug-like properties and safety of valerosidate.

-

Structure-activity relationship (SAR) studies : To identify key structural features responsible for its biological activity and to guide the synthesis of more potent analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Discovery of a heat-generated compound DHD derived from Patrinia villosa water extract with inhibitory effects on colon cancer cells viability and migration [frontiersin.org]

- 3. Discovery of a heat-generated compound DHD derived from Patrinia villosa water extract with inhibitory effects on colon cancer cells viability and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a heat-generated compound DHD derived from Patrinia villosa water extract with inhibitory effects on colon cancer cells viability and migration - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valerosidate is an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. Found in various medicinal plants, notably from the Valerianaceae family such as Valeriana jatamansi and Patrinia gibbosa, Valerosidate and its related compounds are gaining attention for their diverse pharmacological potential.[1] This technical guide provides a comprehensive overview of the current state of research on Valerosidate and associated iridoid glycosides, with a focus on their biological activities, mechanisms of action, and relevant experimental methodologies. While research on Valerosidate is emerging, this guide also incorporates data from structurally similar and well-studied iridoids to provide a broader context for future drug discovery and development efforts.

Chemical Structure and Properties

Valerosidate is a terpene glycoside with the molecular formula C21H34O11 and a molecular weight of 462.5 g/mol .[1] Its structure features a core iridoid aglycone linked to a glucose moiety. The stability of Valerosidate is a critical factor in its biological activity. For instance, thermal degradation of Valerosidate leads to the formation of 8,9-didehydro-7-hydroxydolichodial (DHD), a compound that has demonstrated enhanced cytotoxic effects.[2]

Table 1: Chemical Properties of Valerosidate

| Property | Value | Source |

| Molecular Formula | C21H34O11 | --INVALID-LINK-- |

| Molecular Weight | 462.5 g/mol | --INVALID-LINK-- |

| IUPAC Name | [(1S,4aS,6S,7S,7aS)-6,7-dihydroxy-7-methyl-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl] 3-methylbutanoate | --INVALID-LINK-- |

| Natural Sources | Valeriana jatamansi, Patrinia gibbosa, Patrinia villosa | [1][3] |

Biological Activities and Mechanisms of Action

Iridoid glycosides exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, neuroprotective, and antioxidant effects. Research on Valerosidate has primarily focused on its anti-cancer properties, while studies on related iridoids provide insights into other potential therapeutic applications.

Anti-Cancer Activity

Valerosidate has demonstrated cytotoxic effects against human colon cancer cells. Its thermal degradation product, DHD, shows significantly higher potency. The proposed mechanism involves the upregulation of the tumor suppressor proteins p53 and PTEN.

Table 2: Anti-cancer Activity of Valerosidate and Related Iridoids

| Compound | Cell Line | Activity | IC50 Value | Source |

| Valerosidate | HCT116 (Colon Cancer) | Cytotoxicity | 22.2 ± 1.1 µM | [2] |

| 8,9-didehydro-7-hydroxydolichodial (DHD) | HCT116 (Colon Cancer) | Cytotoxicity | 6.1 ± 2.2 µM | [2] |

| Valeriridoid A | Human non-small cell lung cancer | Antiproliferative | 14.68 µM | [4] |

| Jatamanvaltrate P | Human non-small cell lung cancer | Antiproliferative | 8.77 µM | [4] |

| Jatamanvaltrate Q | Human non-small cell lung cancer | Antiproliferative | 10.07 µM | [4] |

| Aglycone 1a (from Valerianairidoid I) | MDA-MB-231 (Breast Cancer Stem Cells) | Antiproliferative | - | [5] |

| Aglycone 6a (from Valerianairidoid IV) | MDA-MB-231 (Breast Cancer Stem Cells) | Antiproliferative | - | [5] |

| Aglycone 9a (from Valerianairidoid VI) | MDA-MB-231 (Breast Cancer Stem Cells) | Antiproliferative | - | [5] |

Valerosidate's anti-cancer activity in HCT116 cells is associated with the increased expression of p53 and PTEN. These proteins are critical tumor suppressors that regulate the cell cycle and apoptosis. The upregulation of p53 can lead to cell cycle arrest, allowing for DNA repair or, if the damage is too severe, initiating programmed cell death. PTEN is a phosphatase that negatively regulates the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.

Anti-inflammatory Activity

While specific data for Valerosidate is limited, numerous related iridoid glycosides exhibit potent anti-inflammatory properties. These effects are often mediated through the inhibition of key inflammatory pathways such as the NF-κB signaling cascade.

Table 3: Anti-inflammatory Activity of Related Iridoid Glycosides

| Compound | Assay | Target/Mechanism | IC50 Value | Source |

| Compound 51 (synthetic) | NO release inhibition | NF-κB inhibition | 3.1 ± 1.1 µM | [6] |

| Compound 14 (synthetic) | NO release inhibition | NF-κB inhibition | 3.2 µM | [6] |

| Compound 15 (synthetic) | NO release inhibition | NF-κB inhibition | 1.1 µM | [6] |

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the NF-κB dimer (p65/p50) to the nucleus. In the nucleus, NF-κB induces the transcription of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. Certain iridoid glycosides have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα.

Neuroprotective Effects

Several iridoid glycosides have been investigated for their neuroprotective properties, showing promise in models of neurodegenerative diseases and ischemic brain injury. These effects are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic activities.

Table 4: Neuroprotective Activity of Related Iridoid Glycosides

| Compound | Cell/Animal Model | Effect | Source |

| Salidroside | PC12 cells (hypoglycemia/serum limitation) | Attenuated cell viability loss and apoptosis | [7] |

| Euscaphic acid | PC12 cells (6-OHDA-induced) | Increased cell viability | [8] |

| Palmatine | PC12 cells (Aβ25-35-induced) | Protective against cell damage | [9] |

The neuroprotective effects of iridoid-related compounds are multifaceted and can involve:

-

Reduction of Oxidative Stress: Scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes.

-

Modulation of Apoptotic Pathways: Regulation of pro- and anti-apoptotic proteins such as Bcl-2 and Bax, and inhibition of caspase activation.

-

Anti-inflammatory Action: Inhibition of pro-inflammatory cytokine production in the central nervous system.

-

Activation of Pro-survival Signaling: For example, activation of the Nrf2 pathway, which regulates the expression of antioxidant and cytoprotective genes.

Antioxidant Activity

The antioxidant capacity of iridoid glycosides is a key contributor to their various biological effects. They can act as direct radical scavengers or indirectly by modulating cellular antioxidant defense systems.

Table 5: Antioxidant Activity of Related Iridoid Glycosides

| Compound/Extract | Assay | IC50 Value | Source |

| Vernonia amygdalina (Methanol extract) | DPPH | 94.92 µg/ml | [10] |

| Vernonia amygdalina (Ethanol extract) | DPPH | 94.83 µg/ml | [10] |

| Vernonia amygdalina (Methanol extract) | ABTS | 179.8 µg/ml | [10] |

| Macaranga hypoleuca (Ethyl acetate fraction) | DPPH | 14.31 µg/mL | |

| Macaranga hypoleuca (Ethyl acetate fraction) | ABTS | 2.10 µg/mL |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of Valerosidate and related iridoid glycosides.

Isolation and Purification

1. Extraction:

-

Plant material (e.g., roots and rhizomes of Patrinia villosa) is dried, powdered, and extracted with a suitable solvent, typically methanol or ethanol, at room temperature.

-

The solvent is then evaporated under reduced pressure to obtain a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

3. Chromatographic Purification:

-

The desired fraction (often the ethyl acetate or n-butanol fraction for iridoid glycosides) is subjected to column chromatography.

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate different compounds.

-

Sephadex LH-20 Column Chromatography: Further purification can be achieved using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure compounds is typically performed using reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of acetonitrile and water.

In Vitro Biological Assays

1. Cell Viability (MTT) Assay:

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound (e.g., Valerosidate) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

2. Antioxidant (DPPH and ABTS) Assays:

-

DPPH Assay Principle: Measures the radical scavenging activity of a compound by its ability to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

-

ABTS Assay Principle: Measures the ability of a compound to scavenge the stable ABTS radical cation, resulting in a decrease in absorbance.

-

General Protocol:

-

Prepare a solution of the radical (DPPH or ABTS).

-

Mix the radical solution with various concentrations of the test compound.

-

Incubate the mixture in the dark for a specific time.

-

Measure the absorbance at the characteristic wavelength of the radical (e.g., 517 nm for DPPH, 734 nm for ABTS).

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

3. Western Blot Analysis for Protein Expression:

-

Principle: Detects specific proteins in a sample to quantify changes in their expression levels.

-

Protocol:

-

Treat cells with the test compound and lyse them to extract total protein.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53 or anti-PTEN).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

Valerosidate and its related iridoid glycosides represent a promising class of natural products with a range of biological activities. The anti-cancer potential of Valerosidate, particularly its enhanced activity upon conversion to DHD and its mechanism involving the upregulation of p53 and PTEN, warrants further investigation. The broader family of iridoid glycosides demonstrates significant anti-inflammatory, neuroprotective, and antioxidant effects, suggesting that Valerosidate may also possess these properties.

Future research should focus on:

-

Comprehensive Biological Screening of Valerosidate: A systematic evaluation of the anti-inflammatory, neuroprotective, and antioxidant activities of pure Valerosidate is needed to establish its full therapeutic potential.

-

Elucidation of Molecular Mechanisms: Further studies are required to fully understand the signaling pathways modulated by Valerosidate in various disease models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of Valerosidate analogs could lead to the development of more potent and selective drug candidates.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to validate the in vitro findings and to assess the safety and pharmacokinetic profile of Valerosidate.

This technical guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of Valerosidate and related iridoid glycosides. The data presented herein highlights the importance of continued research into these fascinating natural compounds.

References

- 1. Valerosidate | C21H34O11 | CID 10457051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Valerosidate | Benchchem [benchchem.com]

- 3. Optimizing the Extraction and Enrichment of Luteolin from Patrinia villosa and Its Anti-Pseudorabies Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iridoids and lignans from Valeriana officinalis and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of salidroside in the PC12 cell model exposed to hypoglycemia and serum limitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Valerosidate Extraction from Valeriana jatamansi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeriana jatamansi Jones, also known as Indian Valerian, is a perennial herb from the Himalayas, widely used in traditional systems of medicine like Ayurveda and Unani[1][2]. Its roots and rhizomes are rich in bioactive compounds, particularly iridoids known as valepotriates, which are credited with many of its therapeutic properties[2][3][4]. Valerosidate, a specific valepotriate found in this plant, is a subject of interest for its potential pharmacological activities[5][6][7]. The sedative, anxiolytic, and analgesic effects of Valeriana species are often attributed to these compounds[4][8][9]. Notably, valepotriates from V. jatamansi have been identified as novel antagonists of N-type (Cav2.2) voltage-gated calcium channels, a molecular target for pain treatment[9].

These application notes provide detailed protocols for the extraction and isolation of valerosidate from V. jatamansi, summarize quantitative data from various extraction methods, and illustrate key experimental workflows and mechanisms of action.

Quantitative Data Summary

The efficiency of extraction and the yield of bioactive compounds can vary significantly based on the methodology and solvents used. The following table summarizes quantitative data from different extraction protocols applied to Valeriana species.

| Plant Material | Extraction Method | Solvent System | Yield | Reference |

| V. jatamansi Roots (32.50 kg, dried) | Maceration followed by partitioning | 95% Ethanol (EtOH), then partitioned with Ethyl Acetate (EtOAc) | 3.65 kg crude EtOH residue; 8.45 g of a major valepotriate (compound 3 ) from the EtOAc fraction | [9] |

| V. jatamansi Rhizome (100 g, powdered) | Sequential Soxhlet Extraction | Ethanol | Yield not specified, but ethanol was noted as an effective solvent. | [10] |

| V. jatamansi Root/Rhizome | Supercritical Fluid Extraction (SFE) | Supercritical CO2 with Ethanol as a co-solvent | Yield not specified, focuses on essential oil extraction. | [11] |

| V. officinalis Roots | Maceration | Hexane, Ethyl Acetate, Methanol | Hexane was found to be the most suitable solvent for extracting valepotriates by maceration. | [12] |

| V. jatamansi Variety 'Him Surbhit' | Not specified | Not specified | Root biomass yield of 3.40 - 4.50 tonnes/ha. | [3] |

Experimental Protocols

The following protocols describe detailed methodologies for the extraction and isolation of valerosidate and other valepotriates from V. jatamansi.

Protocol 1: Solvent Extraction and Partitioning for Valepotriate Isolation

This protocol is adapted from a method demonstrated to successfully isolate valepotriates with biological activity against N-type calcium channels[9].

1. Preparation of Plant Material:

- Air-dry the roots and rhizomes of V. jatamansi in a shaded, well-ventilated area until brittle.

- Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Primary Extraction:

- Place the powdered roots (e.g., 32.5 kg) in a suitable extraction vessel.

- Add 95% ethanol to submerge the powder completely (e.g., 60 L)[9].

- Allow the mixture to macerate at room temperature for 28 hours with occasional agitation.

- Filter the extract to separate the solvent from the plant debris.

- Repeat the extraction process two more times with fresh 95% ethanol to ensure exhaustive extraction.

- Combine all ethanol extracts.

3. Concentration:

- Concentrate the combined ethanol extracts under vacuum using a rotary evaporator at a temperature of 45–50°C. This will yield a crude, viscous residue[9].

4. Solvent Partitioning:

- Suspend the crude residue in distilled water (e.g., 3.65 kg of residue in 4.0 L of water).

- Transfer the aqueous suspension to a large separatory funnel.

- Perform liquid-liquid partitioning by adding an equal volume of ethyl acetate (EtOAc) (e.g., 4.0 L)[9].

- Shake the funnel vigorously and allow the layers to separate. The EtOAc-soluble part has been shown to be the most potent fraction for Cav2.2 inhibition[9].